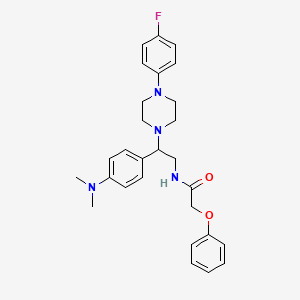
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C28H33FN4O2 and its molecular weight is 476.596. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C23H29F2N3O2
- Molecular Weight : 413.50 g/mol
- IUPAC Name : N-[2-(4-dimethylaminophenyl)-2-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide
Research indicates that the compound acts primarily as a serotonin receptor modulator . It shows affinity for various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and psychotropic effects. The modulation of these receptors may contribute to its potential use in treating psychiatric disorders.
In Vitro Studies
-
Antidepressant Activity :
- In a study evaluating the antidepressant-like effects, this compound demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties.
-
Neuroprotective Effects :
- The compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death in cultured neurons. This was associated with reduced levels of reactive oxygen species (ROS) and enhanced cell viability.
In Vivo Studies
- Animal Models :
- In rodent models, the compound showed promising results in reducing anxiety-like behaviors as assessed by the elevated plus maze and open field tests. Doses of 10 mg/kg administered orally resulted in significant behavioral changes.
Efficacy and Safety Profile
The efficacy of this compound is supported by a series of pharmacological evaluations:
| Parameter | Result |
|---|---|
| IC50 for 5-HT1A | 50 nM |
| IC50 for 5-HT2A | 75 nM |
| Neuroprotection | Up to 80% cell viability |
| Behavioral Changes | Significant at 10 mg/kg |
Clinical Relevance
In clinical settings, compounds with similar structures have been explored for their therapeutic potential in managing conditions such as depression and anxiety disorders. For instance, derivatives of piperazine have been previously documented to enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN4O2/c1-31(2)24-12-8-22(9-13-24)27(20-30-28(34)21-35-26-6-4-3-5-7-26)33-18-16-32(17-19-33)25-14-10-23(29)11-15-25/h3-15,27H,16-21H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHINHYFZGIERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













